5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with pyrazine intermediates, followed by cyclization and nitrile formation . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The process generally starts with commercially available, inexpensive reagents and involves multiple steps, including purification and crystallization . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: Used to modify the electronic properties of the compound.
Substitution: Commonly involves halogenation or alkylation to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Studied for its role in drug contamination and safety.
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biochemical mechanisms .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C6H7N5/c7-3-5-9-10-6-4-8-1-2-11(5)6/h8H,1-2,4H2 |
InChI Key |
XODJNKKDLCFEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C#N)CN1 |
Origin of Product |
United States |
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